molecular formula C4H4ClN3O2 B14454959 2-Amino-N-(cyanomethoxy)-2-oxoethanimidoyl chloride CAS No. 73796-09-5

2-Amino-N-(cyanomethoxy)-2-oxoethanimidoyl chloride

Cat. No.: B14454959
CAS No.: 73796-09-5
M. Wt: 161.55 g/mol
InChI Key: UEZDNLNPLWCPNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-N-(cyanomethoxy)-2-oxoethanimidoyl chloride is a compound that belongs to the class of cyanoacetamidesThe presence of both cyano and carbonyl functional groups in the molecule makes it a versatile intermediate for the synthesis of various heterocyclic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-(cyanomethoxy)-2-oxoethanimidoyl chloride can be achieved through several methods. One common approach involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions. For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring ethyl cyanoacetate with amines at elevated temperatures, followed by overnight stirring at room temperature .

Industrial Production Methods

In industrial settings, the production of cyanoacetamides, including this compound, often involves solvent-free reactions. This approach not only reduces the need for solvents but also minimizes purification steps, making the process more economical and environmentally friendly .

Mechanism of Action

The mechanism of action of 2-Amino-N-(cyanomethoxy)-2-oxoethanimidoyl chloride involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The cyano and carbonyl groups in the molecule enable it to act as a nucleophile or electrophile, depending on the reaction conditions . This versatility allows the compound to interact with different molecular targets and pathways, leading to the formation of diverse products .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Amino-N-(cyanomethoxy)-2-oxoethanimidoyl chloride include other cyanoacetamides, such as N-benzyl-2-cyanoacetamide and N-aryl cyanoacetamides .

Uniqueness

What sets this compound apart from other similar compounds is its unique combination of functional groups, which provides it with a distinct reactivity profile.

Properties

CAS No.

73796-09-5

Molecular Formula

C4H4ClN3O2

Molecular Weight

161.55 g/mol

IUPAC Name

2-amino-N-(cyanomethoxy)-2-oxoethanimidoyl chloride

InChI

InChI=1S/C4H4ClN3O2/c5-3(4(7)9)8-10-2-1-6/h2H2,(H2,7,9)

InChI Key

UEZDNLNPLWCPNL-UHFFFAOYSA-N

Canonical SMILES

C(C#N)ON=C(C(=O)N)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.